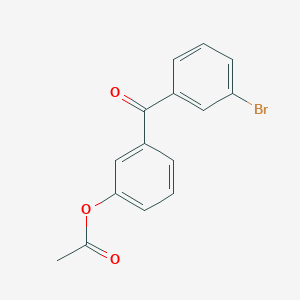

3-Acetoxy-3'-bromobenzophenone

説明

3-Acetoxy-3'-bromobenzophenone (CAS: 1037298-24-0) is a benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position of one aromatic ring and a bromine atom at the 3'-position of the second ring. Its molecular formula is C₁₅H₁₁BrO₃, with a molecular weight of 319.15 g/mol (inferred from positional isomers) . This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and asymmetric catalysis .

特性

IUPAC Name |

[3-(3-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGZTFBHMQRDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641633 | |

| Record name | 3-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-59-9 | |

| Record name | 3-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-3’-bromobenzophenone typically involves the following steps:

Bromination of Benzophenone: Benzophenone is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces a bromine atom into the benzophenone molecule.

Acetylation: The brominated benzophenone is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetoxy group into the molecule.

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-3’-bromobenzophenone may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反応の分析

Substitution Reactions

The bromine atom at the 3'-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Nucleophilic Substitution

- Reagents/Conditions : Amines (e.g., pyrrolidine), thiols, or alkoxides in the presence of base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–120°C .

- Mechanism : Base deprotonates the nucleophile, which attacks the electron-deficient aromatic ring (activated by the ketone group).

- Example :

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with boronic acids, replacing bromine with aryl/alkyl groups .

Reduction Reactions

The ketone group is reducible to a secondary alcohol.

Ketone Reduction

- Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF .

- Product : 3-Acetoxy-3'-bromobenzohydrol.

Debromination

- Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 3-acetoxybenzophenone .

Oxidation Reactions

The acetoxy group and ketone can undergo oxidation under controlled conditions.

Acetoxy Group Oxidation

- Reagents/Conditions : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the acetoxy group to a carboxylic acid .

Ketone Oxidation

Acetoxy Cleavage

- Reagents/Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis removes the acetyl group, yielding 3-hydroxy-3'-bromobenzophenone .

Comparative Reactivity

The bromine and acetoxy substituents influence regioselectivity in reactions.

Mechanistic Insights

科学的研究の応用

Organic Synthesis

3-Acetoxy-3'-bromobenzophenone serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, making it useful for creating a range of derivatives.

Key Reactions:

- Electrophilic Substitution: The bromine atom in the compound can be substituted with other electrophiles, leading to new derivatives.

- Acylation and Esterification: The acetoxy group allows for the formation of esters and amides, which are valuable in synthesizing complex molecules.

Case Study: Synthesis of Azo Dyes

One notable application is in the synthesis of azo dyes. The compound can react with aromatic amines to produce dyes utilized in the textile industry. For example, the reaction of this compound with an aromatic amine in the presence of a Lewis acid catalyst yields various azo compounds, such as Diazo No. 5, known for its vibrant blue color .

Materials Science

In materials science, this compound is employed in developing conducting polymers and other advanced materials.

Polymer Synthesis:

- Conducting Polymers: The compound can be transformed into poly(3-bromostyrene), which shows promise for applications in organic solar cells and field-effect transistors.

- Thermoplastic Polymers: It can also lead to the formation of poly(3-bromopropylene), which is used in membrane production for water treatment and organic light-emitting diodes .

Pharmaceutical Research

The pharmaceutical applications of this compound are significant, particularly as a precursor for drug synthesis.

Synthesis of Bioactive Compounds:

- Anti-inflammatory Drugs: The compound can be converted into prednisolone, a synthetic steroid used to treat inflammatory conditions. This transformation involves bromination followed by dehydrogenation and reduction reactions .

- Alkylating Agents: It also serves as a precursor for N-bromosuccinimide, which is utilized as a biocide and cross-linking agent in polymer synthesis .

Summary Table of Applications

| Application Area | Specific Use | Key Reactions Involved |

|---|---|---|

| Organic Synthesis | Synthesis of azo dyes | Electrophilic substitution, acylation |

| Materials Science | Development of conducting polymers | Polymerization reactions |

| Pharmaceutical Research | Precursor for anti-inflammatory drugs | Bromination, dehydrogenation |

作用機序

The mechanism of action of 3-Acetoxy-3’-bromobenzophenone in medicinal applications involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interfere with DNA replication or repair mechanisms in cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

3-Acetoxy-2'-bromobenzophenone (CAS: 890099-57-7)

- Molecular Formula : C₁₅H₁₁BrO₃

- Molecular Weight : 319.15 g/mol

- Substituents : Acetoxy (3-position), bromine (2'-position).

- Key Differences: The bromine atom’s position (2' vs. 3') alters steric and electronic properties.

3-Acetoxy-3'-iodobenzophenone (CAS: 890099-65-7)

- Molecular Formula : C₁₅H₁₁IO₃

- Molecular Weight : 366.15 g/mol

- Substituents : Acetoxy (3-position), iodine (3'-position).

- Key Differences: The larger iodine atom increases molecular weight and polarizability compared to bromine. This may enhance photostability or alter solubility in nonpolar solvents .

Functional Group Variants

3-Bromo-3'-nitrobenzophenone (CAS: 51339-38-9)

- Molecular Formula: C₁₃H₈BrNO₃

- Molecular Weight : 306.11 g/mol

- Substituents : Bromine (3-position), nitro (3'-position).

- Key Differences : The electron-withdrawing nitro group increases electrophilicity at the ketone, making it more reactive toward nucleophiles compared to the acetoxy-bromo analog. However, nitro groups may introduce instability under reducing conditions .

2,4-Dichloro-2'-bromobenzophenone

- Substituents : Dichloro (2,4-positions), bromine (2'-position).

- Reported melting point: 33–34°C, significantly lower than acetoxy derivatives, suggesting reduced crystallinity .

Data Table: Structural and Physical Properties

生物活性

3-Acetoxy-3'-bromobenzophenone is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H13BrO3

- Molecular Weight : 321.17 g/mol

The compound features a bromine atom attached to the benzophenone structure, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxic Effects : Studies have shown that it can inhibit the growth of various cancer cell lines, suggesting potential anticancer properties.

- Enzyme Inhibition : It may interact with specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

Biological Activity Data

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value ranging from 10 to 30 µM across different cell types. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity and PARP cleavage.

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that this compound effectively scavenged free radicals, with an IC50 value of approximately 25 µM in DPPH assays, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.

Toxicity and Safety Profile

While preliminary studies indicate promising biological activities, toxicity assessments are crucial for evaluating safety. Current data suggest that at therapeutic doses, this compound exhibits low toxicity in vitro; however, further in vivo studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for 3-Acetoxy-3'-bromobenzophenone, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : A multi-step approach is typically employed. Begin with nitration of a precursor (e.g., p-hydroxyacetophenone), followed by benzylation to protect functional groups. Bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces the bromine substituent. Acetylation via acetic anhydride under reflux completes the synthesis. Optimization involves:

- Temperature control (e.g., 0–5°C for bromination to avoid over-substitution) .

- Catalyst stoichiometry (e.g., 1.2 equiv. AlCl₃ for Friedel-Crafts acylation) .

- Purification via column chromatography (hexane/ethyl acetate gradient) to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acetoxy methyl groups (δ 2.1–2.3 ppm). Splitting patterns confirm substitution positions .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 307) and fragmentation patterns to validate the structure .

Q. What safety protocols are essential when handling this compound, particularly regarding waste disposal and personal protective equipment (PPE)?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., bromination) .

- Waste Management : Segregate halogenated organic waste in labeled containers. Neutralize acidic/basic byproducts before disposal .

- Emergency Procedures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the bromination step in synthesizing this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, catalyst loading (e.g., Fe vs. AlCl₃), and bromine source (Br₂ vs. NBS) to identify optimal conditions .

- Analytical Monitoring : Use TLC or in-situ IR to track reaction progress and detect intermediates .

- Statistical Analysis : Apply Design of Experiments (DoE) to model interactions between variables and identify yield-limiting factors .

Q. What strategies can be employed to enhance regioselectivity during the introduction of the acetoxy group in this compound synthesis?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., bromine) to favor acetoxy placement at the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers) to control functionalization .

Q. How does the electronic effect of the bromine substituent influence the reactivity of this compound in cross-coupling reactions, and what methodologies validate these effects?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Monitor reactivity via GC-MS to assess conversion .

- Computational Studies : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of bromine, lowering the energy barrier for oxidative addition .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to probe electronic influences on mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。